molecular formula C41H58N2O10 B1247495 Leupyrrin A1

Leupyrrin A1

Cat. No. B1247495
M. Wt: 738.9 g/mol
InChI Key: KPUUXWUEEITCMH-VTBQRLAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leupyrrin A1 is a natural product found in Sorangium cellulosum with data available.

Scientific Research Applications

Unique Structure and Biological Activity

Leupyrrin A1 is a member of a novel class of secondary metabolites isolated from the myxobacterium Sorangium cellulosum. It possesses a unique structure characterized by an unusually substituted gamma-butyrolactone ring along with pyrrole and oxazoline rings embedded in a nonsymmetric macrodiolide core. This distinctive composition contributes to its good biological activity against various fungi and eukaryotic cells (Bode et al., 2003).

Total Synthesis and Stereochemical Determination

Efforts have been made to determine the stereochemical configuration of leupyrrin A1 and its synthetic analogs. The total synthesis of leupyrrin A1 has been achieved, providing insights into its molecular structure through high field NMR studies, molecular modeling, and chemical derivatization. This research is pivotal in understanding the compound's antifungal properties and developing potential pharmaceutical applications (Herkommer et al., 2015).

Antifungal Properties and Protease Inhibition

Leupyrrins, including leupyrrin A1, have been identified as potent inhibitors of human leukocyte elastase, a significant discovery in the context of their antifungal capabilities. This reveals a potential therapeutic application in treating diseases involving protease dysfunction or overactivity (Thiede et al., 2016).

Biosynthetic Insights and Genetic Engineering

The complex biosynthesis of leupyrrins in Sorangium cellulosum has been a subject of study. Insights into the enzymatic processes and gene involvement in leupyrrin biosynthesis have been obtained. This knowledge is crucial for future genetic engineering efforts to produce novel leupyrrin analogues with potentially enhanced or diversified pharmacological properties (Kopp et al., 2011).

Synthesis Techniques and Structural Studies

Innovative synthesis techniques have been developed for leupyrrin A1, focusing on the stereoselective creation of its butyrolactone and oxazoline/furan fragments. These methods enhance the understanding of leupyrrin A1's structural complexity and facilitate its production for further research and potential therapeutic use (Debnar et al., 2013).

properties

Product Name

Leupyrrin A1

Molecular Formula

C41H58N2O10

Molecular Weight

738.9 g/mol

IUPAC Name

(7E,17S)-12-(hydroxymethyl)-22-[(Z)-[(4Z)-4-(5-methoxypentan-2-ylidene)-2-(2-methylpropyl)oxolan-3-ylidene]methyl]-8,12-dimethyl-17-(2-methylpropyl)-10,14,19,24-tetraoxa-23,25-diazatetracyclo[19.2.1.12,5.09,13]pentacosa-1(23),2,4,7-tetraene-11,15,18-trione

InChI

InChI=1S/C41H58N2O10/c1-23(2)16-27-18-35(45)52-37-36(53-40(47)41(37,7)22-44)26(6)11-12-28-13-14-31(42-28)38-43-32(34(51-38)21-50-39(27)46)19-29-30(25(5)10-9-15-48-8)20-49-33(29)17-24(3)4/h11,13-14,19,23-24,27,32-34,36-37,42,44H,9-10,12,15-18,20-22H2,1-8H3/b26-11+,29-19-,30-25+/t27-,32?,33?,34?,36?,37?,41?/m0/s1

InChI Key

KPUUXWUEEITCMH-VTBQRLAPSA-N

Isomeric SMILES

C/C/1=C\CC2=CC=C(N2)C3=NC(C(O3)COC(=O)[C@H](CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)/C=C/5\C(OC\C5=C(\C)/CCCOC)CC(C)C

Canonical SMILES

CC1=CCC2=CC=C(N2)C3=NC(C(O3)COC(=O)C(CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)C=C5C(OCC5=C(C)CCCOC)CC(C)C

synonyms

leupyrrin A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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